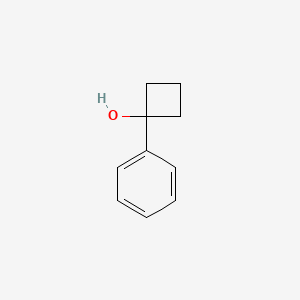

1-phenylcyclobutan-1-ol

Overview

Description

“Cyclobutanol, 1-phenyl-” is an organic compound with the molecular formula C10H12O . It is characterized by a four-membered carbon ring (cyclobutane) with a single hydroxyl (-OH) group attached, and a phenyl group . The IUPAC name for this compound is 1-phenylcyclobutan-1-ol .

Synthesis Analysis

The synthesis of cyclobutanol derivatives has been a topic of interest in recent years. One approach involves the use of organo- and biocatalyzed eco-friendly methods to generate cyclobutane-containing molecules . For instance, a reaction cascade has been developed to generate gem-difluorinated tetralins from 1,3-diaryl cyclobutanols in a single operation . This process involves an acid-catalyzed unmasking/fluorination sequence to generate a homoallylic fluoride in situ .

Molecular Structure Analysis

The molecular structure of “Cyclobutanol, 1-phenyl-” can be represented by the canonical SMILES string C1CC(C1)(C2=CC=CC=C2)O . This represents a cyclobutane ring with a hydroxyl group and a phenyl group attached .

Physical and Chemical Properties Analysis

“Cyclobutanol, 1-phenyl-” has a molecular weight of 148.20 g/mol . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 148.088815002 g/mol . The topological polar surface area of the compound is 20.2 Ų .

Scientific Research Applications

Structural Analysis and Molecular Interactions

1-Phenylcyclobutanol derivatives have been analyzed for their structural properties. For instance, one compound, 1-Methyl-1-phenyl-3-[1-hydroxyimino-2-(succinimido)ethyl]cyclobutane, displays a puckered cyclobutane ring with specific dihedral angles and forms a two-dimensional network through molecular interactions like O-H...O and C-H...π(benzene) (Dinçer et al., 2004).

Synthesis of Sesquiterpenes and Other Compounds

Cyclobutanol derivatives are key intermediates in the synthesis of complex organic compounds. A study demonstrated the use of cyclobutanol derivatives in the formal synthesis of cuparene-type sesquiterpenes (Secci et al., 2007). Another research focused on synthesizing 2-substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrrole derivatives using a gold(I)-catalyzed reaction involving 1-(1-hydroxy-3-phenylprop-2-yn-1-yl)cyclobutanol (Mou et al., 2015).

Preparation of α-Methylene-γ-Butyrolactones

The preparation of α-methylene-γ-butyrolactones using cyclobutanol derivatives has been reported. This process involves several steps, including the treatment with potassium hydride and reduction with LiBH4 (Fujiwara et al., 1989).

Catalytic Reactions and Ring-Opening Procedures

Cyclobutanones, closely related to cyclobutanol, are utilized in catalytic reactions. For instance, Rhodium-catalyzed addition and ring-opening reactions of cyclobutanones with arylboronic acids have been explored to form butyrophenone derivatives (Matsuda et al., 2004). Radical-mediated ring-opening functionalization of cyclobutanols is a method to produce γ-substituted ketones, highlighting the versatility of cyclobutanol derivatives (Ren & Zhu, 2016).

Synthesis of Indanols and Polycyclic Aromatic Compounds

The enantioselective synthesis of indanols from tert-cyclobutanols using a rhodium-catalyzed C-C/C-H activation sequence demonstrates the potential of cyclobutanol derivatives in synthesizing stereochemically complex molecules (Seiser et al., 2009). Additionally, cyclobutanones derived from phenyl groups have been rearranged under acidic conditions to form polycyclic aromatic dihydrofurans and dihydropyrans, showcasing another application in synthesizing polycyclic compounds (Duperrouzel & Lee-Ruff, 1980).

Gold(I)-Catalyzed Ring Expansion

Gold(I)-catalyzed ring expansion of cyclobutanols has been explored for the stereoselective synthesis of highly substituted cyclopentanones. This method is noted for its stereospecificity and tolerance of various substituents, making it a valuable tool in synthetic chemistry (Markham et al., 2005).

Historical Synthesis and Reactivity Studies

The history of cyclobutanol synthesis dates back to the early 20th century. An example is the reaction of silver cyclobutanecarboxylate with iodine, a foundational reaction in understanding cyclobutanol chemistry (Roberts & Simmons, 1951).

Photocycloaddition and Novel Synthetic Approaches

Photocycloaddition of specific oxazolones has been used for synthesizing cyclobutane derivatives, demonstrating the utility of light-assisted chemical reactions in creating complex structures (García-Montero et al., 2017).

Catalytic Carbolithiation and Novel Routes to Cyclobutane Derivatives

Tandem carbolithiation/cyclization of specific oxazolines with organolithium reagents leads to cyclobutane formation, showcasing innovative pathways to these compounds (Robinson et al., 1997).

Application in Catellani Reactions

Cyclobutanol ring-opening procedures have been incorporated in Catellani reactions, a significant development for constructing polysubstituted aromatic hydrocarbons (Wang et al., 2021).

Properties

IUPAC Name |

1-phenylcyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c11-10(7-4-8-10)9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHXASHUXCRQHPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60239455 | |

| Record name | Benzene, cyclobut-1-yl-1-ol- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935-64-8 | |

| Record name | Benzene, cyclobut-1-yl-1-ol- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclobutanol, 1-phenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, cyclobut-1-yl-1-ol- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylcyclobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

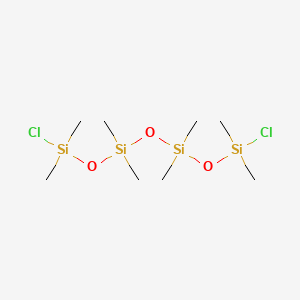

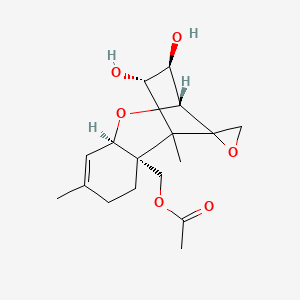

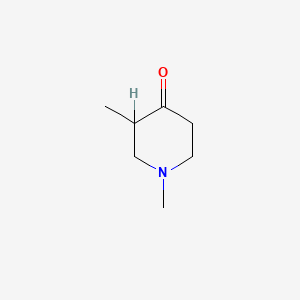

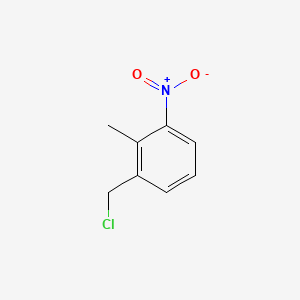

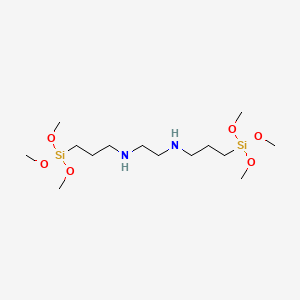

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 1-phenylcyclobutan-1-ol formed in the context of the research on diphenylalkanediones?

A1: The research paper doesn't directly investigate the formation or reactions of this compound itself. Instead, it focuses on the photoreactions of 1,ω-diphenylalkane-1,ω-diones and their subsequent photoproducts, 1-phenylalk-n-en-1-ones. While this compound is mentioned as a product, the paper doesn't detail its formation mechanism. It's suggested that this compound is a secondary product arising from further photoreactions of 1-phenylhex-5-en-1-one, which itself is a product of the initial photoreaction of 1,8-diphenyloctane-1,8-dione []. Further research is needed to elucidate the precise mechanism of this compound formation in this context.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.